2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, also known as 4-Fluorophenyl oxazole-4-carboxylic acid or 4-Fluorophenyl oxazole-4-carboxylic acid (FPOCA), is a heterocyclic compound composed of a five-membered ring of two carbon atoms, one oxygen atom, and two nitrogen atoms. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and other diseases.
Scientific Research Applications
Photophysical Properties and Applications
The synthesis of novel heterocyclic compounds, including those related to 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, has been explored for their photophysical properties. These compounds exhibit bright blue fluorescence with excellent quantum yields and large Stokes shifts, making them potential candidates for applications such as pH sensors in biological research (Safronov et al., 2020).
Biological Activities
Research into hybrid molecules containing 1,3-oxazol(idin)e, to which this compound is structurally related, has shown that these compounds can have significant antimicrobial, antilipase, and antiurease activities. This indicates potential applications in medical and pharmaceutical research (Başoğlu et al., 2013).
Liquid Scintillation Applications
The related compound, Fluorene-2-carboxylic acid, and its derivatives have been evaluated as primary liquid scintillation solutes. These compounds, including oxazoles, demonstrated excellent scintillation characteristics, suggesting potential applications in radiological and environmental studies (Barnett et al., 1960).
Organic Synthesis and Material Science
In organic synthesis, this compound related compounds have been used to activate ortho-leaving groups in nucleophilic aromatic substitution, providing a new approach for aryl-aryl coupling in material science and organic chemistry (Cram et al., 1987).
Hypolipidemic Activities
Studies have indicated that derivatives of 4-oxazoleacetic acid, which is structurally similar to this compound, possess hypolipidemic effects. These compounds, particularly those with a thienyl group at C-5 of the oxazole ring, have shown potential in reducing lipid levels and inhibiting platelet aggregation (Moriya et al., 1986).
Fluorescent Probes and Sensors
Compounds related to this compound have been investigated for their potential as fluorescent probes and sensors. They demonstrate sensitivity to pH and metal cations, suggesting applications in biological and chemical sensing (Tanaka et al., 2001).
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLIRZXOMOBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
927800-88-2 | |
Record name | 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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